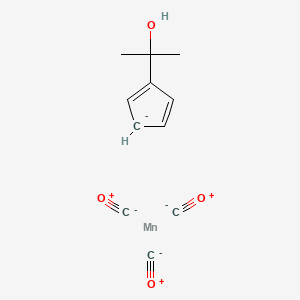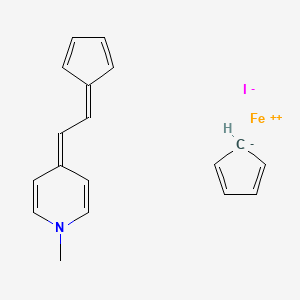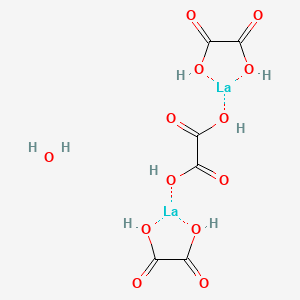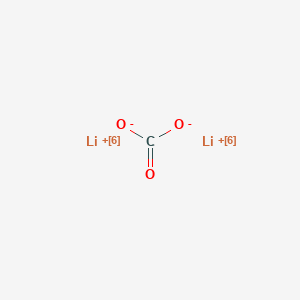
碳酸锂
描述
Lithium carbonate is an inorganic compound, the lithium salt of carbonic acid with the formula Li2CO3 . This white salt is widely used in processing metal oxides . It is on the World Health Organization’s List of Essential Medicines for its efficacy in the treatment of mood disorders such as bipolar disorder .
Synthesis Analysis
Lithium carbonate can be prepared by ion-exchange purification of a LiHCO3 solution on an imino carboxylic sorbent, followed by thermal decomposition of the purified solution at the boiling point . Another method involves a carbonation process using carbon dioxide gas (CO2) from waste acidic sludge based on sulfuric acid (H2SO4) containing around 2 wt.% lithium content .Molecular Structure Analysis
Lithium carbonate is a white, crystalline salt that only exists in the anhydrous form . The salt is soluble in water, but poorly, and it is insoluble in alcohols and acetone . The solubility of lithium carbonate in water decreases with increasing temperature, which is unusual for a salt .Chemical Reactions Analysis
The decomposition of lithium carbonate can be divided into two steps and the mass loss under different atmospheric conditions is different . The decomposition of lithium carbonate is a complex process, including multiple reactions such as melting of lithium carbonate, dissolution of Li2O and CO2 in Li2CO3, and adsorption of CO2 in Li2O .Physical And Chemical Properties Analysis
Lithium carbonate is a water-insoluble lithium source that can easily be converted to other lithium compounds, such as the oxide by heating (calcination) . Carbonate compounds also give off carbon dioxide when treated with dilute acids .科学研究应用
Battery Manufacturing
Lithium carbonate is a critical precursor for the production of lithium-ion batteries, which are used in portable electronics to electric vehicles .
Battery-Grade Lithium Carbonate Preparation
Researchers have proposed a process for preparing battery-grade lithium carbonate with lithium-rich solution obtained from the low lithium leaching solution of fly ash by adsorption method . A carbonization-decomposition process was carried out to remove impurities such as iron and aluminum .
Lithium Carbonate Crystallization
Lithium carbonate crystallization plays a significant role in the recovery of lithium from spent lithium-ion batteries . The stirring rate and LiCl solution concentration significantly impact the particle size of lithium carbonate aggregates .
Medical Applications
The first legitimate medical application of lithium was introduced in 1949, when lithium carbonate was found to be beneficial in manic depressive illness . Today, lithium carbonate is one of the most widely prescribed psychiatric drugs .
Oncology
More recently, lithium carbonate has found applications in oncology . However, the details of its use in this field are not specified in the source .
Dermatology
Lithium carbonate is also used in dermatology , but the specific applications are not detailed in the source .
Improvement of Hematopoietic and Immune Function
Lithium carbonate can improve the hematopoietic function and enhance human immune function . It is being studied as an essential element .
作用机制
Target of Action
Lithium carbonate primarily targets inositol monophosphatase, inositol polyphosphatase, and glycogen synthase kinase 3 (GSK-3) . These targets play a crucial role in various biochemical pathways, including the inositol signaling pathway and the Wnt signaling pathway .
Mode of Action
The exact mechanism of action of lithium carbonate is still unknown . It is suggested that lithium carbonate behaves as an uncompetitive inhibitor of inositol monophosphatase . This inhibition is inversely proportional to the degree of stimulus . Lithium’s therapeutic action may also be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Biochemical Pathways
Lithium carbonate affects several biochemical pathways. It is known to inhibit the enzyme glycogen synthase kinase 3 (GSK-3), which plays a key role in the Wnt signaling pathway . This pathway is involved in various cellular processes, including cell fate determination, cell migration, and stem cell renewal . Lithium carbonate also affects the inositol signaling pathway by inhibiting inositol monophosphatase and inositol polyphosphatase .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . After oral administration of a single immediate-release dose of lithium carbonate, the maximum concentration (Tmax) is observed at approximately 2-6 hours . The serum half-life of lithium is approximately 24 hours in young healthy subjects .
Result of Action
The molecular and cellular effects of lithium carbonate’s action are diverse. It has been shown to reduce amyloid deposition and tau phosphorylation, enhance autophagy, neurogenesis, and synaptic plasticity, regulate cholinergic and glucose metabolism, inhibit neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects contribute to its therapeutic action in the treatment of bipolar disorder and its potential use in neurodegenerative disorders like Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of lithium carbonate can be influenced by various environmental factors. For instance, renal function and urinary pH are important indices in lithium treatment, so the serum concentration of lithium may be predicted based on the renal function and urinary pH . Furthermore, the increasing widespread use of lithium in batteries and electronic devices has made it an important environmental pollutant . The environmental impact of lithium mining, for example, can lead to greenhouse gas emissions .
安全和危害
未来方向
属性
IUPAC Name |
lithium-6(1+);carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i;2*1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZVUEUWXADBQD-OUDCDBHYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[6Li+].[6Li+].C(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CLi2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746547 | |
| Record name | Bis(~6~Li)lithium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.039 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithiumcarboate | |
CAS RN |
25890-20-4 | |
| Record name | Bis(~6~Li)lithium carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium-6Li2 carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



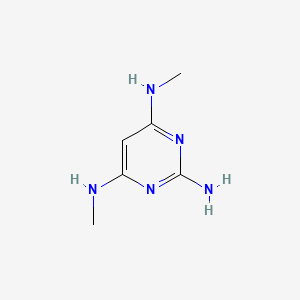
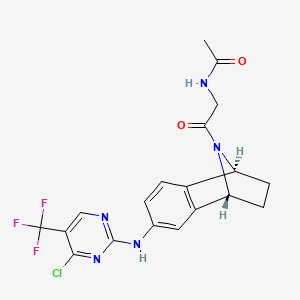

![9-Hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one](/img/structure/B1513412.png)
![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)
![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)


